2-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
Description
2-(1H-Indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a hydrazone derivative synthesized by condensing 2-(1H-indol-3-yl)acetohydrazide with 4-nitrobenzaldehyde. Its structure features an indole core linked via an acetohydrazide bridge to a 4-nitrophenyl substituent. The electron-withdrawing nitro group at the para position of the benzylidene moiety influences its electronic properties, solubility, and biological activity. Characterization typically involves IR, $^1$H NMR, $^13$C NMR, and mass spectrometry, with spectral data confirming hydrazone formation (disappearance of –NH$_2$ signals in $^1$H NMR) .
Properties
Molecular Formula |
C17H14N4O3 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H14N4O3/c22-17(9-13-11-18-16-4-2-1-3-15(13)16)20-19-10-12-5-7-14(8-6-12)21(23)24/h1-8,10-11,18H,9H2,(H,20,22)/b19-10+ |
InChI Key |
OUAAEIROPMQJME-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-indol-3-yl)acetic acid hydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
It appears that the query is for scientific research applications of the chemical compound "2-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide." However, the search results provide limited information directly on the applications of this specific compound. Information was found on related compounds and guidelines for scientific data reporting, which may be relevant.
Chemical Information
- N-(2-bromo-4-nitrophenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]amine: This is a chemical compound with the molecular formula C16H12BrN3O2 and CAS number CB02110486 .
- N-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]aniline: This compound has the molecular formula C22H19N3O2 and PubChem CID 70688889 .
Related Research
- Indole Derivatives as Cyclooxygenase Inhibitors: A study synthesized a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives and characterized their structures using various spectroscopic methods .
- Synthesis of 2-(6-Methoxy-2-methyl-1H-indol-3-yl) Acetohydrazide: The synthesis of this compound was described, and its structure was characterized by spectral data .
- 2-(1H-INDOL-3-YL)-N'-[(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE: This compound is available from Sigma-Aldrich with the CAS Number 1322215-54-2 and the linear formula C17H14N4O3 .
Guidelines for Scientific Data Reporting
- Titles and Abstracts: Titles should be concise and avoid unnecessary punctuation. Abstracts should succinctly describe the data and how it may be used .
- Methods: The Methods section should describe the steps used in producing the data, including experimental design, data acquisition, and computational processing . Methods should be described in enough detail to allow other researchers to interpret and repeat the study .
- Figures: Figures should be numbered separately and include error bars where appropriate. Figure lettering should be clear and readable .
- Genetic & Chemical Nomenclature: Authors should use systematic nomenclature and standard abbreviations. Unconventional abbreviations should be defined at their first occurrence .
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of indole-based hydrazones are highly dependent on substituents. Key comparisons include:
Table 1: Substituent Effects on Indole-Acetohydrazide Derivatives
Key Observations :
Yield Variations :
- Derivatives with electron-deficient aldehydes (e.g., nitrobenzaldehydes) often achieve moderate yields (72–76%) due to slower reaction kinetics .
- Bulky substituents (e.g., 4-(dimethylamino)phenyl in 4g) reduce yields (<60%) due to steric hindrance .
Antimicrobial Activity
- Nitro-Containing Derivatives : The target compound’s para-nitro group likely enhances antimicrobial potency by increasing membrane permeability. Compound 7a (4-methoxyphenyl) in showed MIC values close to ciprofloxacin against Gram-positive bacteria .
- Halogenated Derivatives : Compound 6 (4-chlorophenyl) exhibited anti-inflammatory activity but weaker antimicrobial effects compared to nitro analogs .
Enzyme Inhibition
Physicochemical Properties
- Melting Points : Nitro-substituted derivatives (e.g., 7e) exhibit higher melting points (289–291°C) due to strong dipole-dipole interactions, whereas chloro derivatives (e.g., 6) melt at lower temperatures (198–200°C) .
- Solubility : Electron-withdrawing groups (nitro, chloro) reduce aqueous solubility but improve lipid membrane penetration, enhancing bioavailability .
Biological Activity
2-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H14N4O3
- CAS Number : 1322215-54-2
This structure features an indole moiety linked to a hydrazide functional group, which is known to contribute to various biological activities.
Synthesis
The synthesis of 2-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of indole derivatives with substituted benzaldehydes under acidic conditions. The general procedure includes:
- Refluxing indole with an appropriate substituted benzaldehyde in ethanol.
- Catalysis using glacial acetic acid.
- Purification through recrystallization.
Anticancer Activity
Research indicates that compounds similar to 2-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide exhibit significant anticancer properties. For instance, studies have shown that related indole derivatives can induce apoptosis in cancer cells. A notable example is the compound N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide, which demonstrated an EC50 value of 0.24 µM in human colorectal carcinoma HCT116 cells .
| Compound | Cell Type | EC50 (µM) |
|---|---|---|
| N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide | HCT116 | 0.24 |
| 2-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving various microbial strains, derivatives of indole have shown promising results against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. For example, certain hydrazone derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.6 to 7.4 µM against Mycobacterium tuberculosis .
| Microorganism | MIC (µM) |
|---|---|
| Mycobacterium tuberculosis | 0.6 - 7.4 |
| Staphylococcus aureus | TBD |
Anti-inflammatory Activity
Indole derivatives have been reported to possess anti-inflammatory properties as well. In a study assessing various substituted phenyl derivatives, compounds containing nitrophenyl substitutions showed significant inhibition rates exceeding 60% in inflammatory models .
Case Studies
Several case studies highlight the efficacy of indole-based compounds in clinical and preclinical settings:
- Case Study on Apoptosis Induction : A series of substituted indole derivatives were tested for their ability to induce apoptosis in cancer cell lines, demonstrating that modifications in the phenyl ring significantly enhance activity .
- Antimicrobial Efficacy : A recent study assessed the activity of various hydrazone derivatives against Leishmania donovani, with some compounds showing IC50 values as low as 0.2 µM, indicating high potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
